4-Chloro-2-vinylthiophene

Description

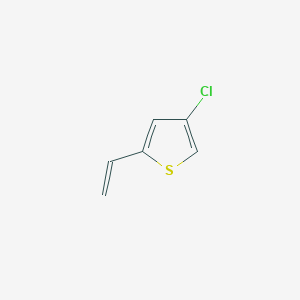

4-Chloro-2-vinylthiophene is a heterocyclic aromatic compound featuring a thiophene ring substituted with a chlorine atom at the 4-position and a vinyl group (-CH=CH₂) at the 2-position.

Properties

Molecular Formula |

C6H5ClS |

|---|---|

Molecular Weight |

144.62 g/mol |

IUPAC Name |

4-chloro-2-ethenylthiophene |

InChI |

InChI=1S/C6H5ClS/c1-2-6-3-5(7)4-8-6/h2-4H,1H2 |

InChI Key |

FZBIFLXFFDZTTC-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=CS1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-vinylthiophene typically involves the chlorination of 2-vinylthiophene. One common method is the reaction of 2-vinylthiophene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position .

Industrial Production Methods: Industrial production of 4-Chloro-2-vinylthiophene may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-vinylthiophene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.

Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide.

Major Products Formed:

Oxidation: Formation of 4-chloro-2-vinylsulfoxide or 4-chloro-2-vinylsulfone.

Reduction: Formation of 4-chloro-2-ethylthiophene.

Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-vinylthiophene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in pharmaceuticals due to its ability to modulate biological pathways.

Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 4-Chloro-2-vinylthiophene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Chlorothiophene Derivatives

Key Findings:

Substituent Effects on Reactivity: The chloro group in all compounds enhances stability against oxidation but directs electrophilic substitutions to specific ring positions. For instance, 2-acetyl-4-chlorothiophene’s acetyl group activates the thiophene ring for further functionalization . Vinyl vs. Amino vs. Methyl Groups: 4-Methylthiophen-2-amine hydrochloride’s amine group enables salt formation (improving solubility) and participation in amide couplings, contrasting with the inert methyl group in simpler derivatives .

Synthetic Methodologies: Pyrimidine derivatives (e.g., ’s compound) require multi-step syntheses involving nucleophilic aromatic substitution (SNAr), whereas simpler chlorothiophenes (e.g., 2-acetyl-4-chlorothiophene) may be synthesized via Friedel-Crafts acylation or direct halogenation . Characterization protocols from (e.g., NMR, IR, microanalysis) are critical for verifying purity and structure in all cases, especially for novel vinyl-substituted derivatives .

Physical Properties :

- The predicted boiling point of 2-acetyl-4-chlorothiophene (263°C) reflects its higher molecular weight compared to 4-chloro-2-vinylthiophene (144.62 g/mol), which would likely exhibit a lower boiling point due to reduced molecular mass .

- Hydrochloride salts (e.g., 4-methylthiophen-2-amine HCl) demonstrate enhanced crystallinity and stability, advantageous for pharmaceutical formulation .

Biological Activity

4-Chloro-2-vinylthiophene is an organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Chloro-2-vinylthiophene features a thiophene ring substituted with a vinyl group and a chlorine atom, which contributes to its unique reactivity. Its molecular formula is CHClS. This structure allows for various chemical transformations, making it valuable in synthetic chemistry and materials science.

Antimicrobial Activity

Research indicates that 4-Chloro-2-vinylthiophene exhibits significant antimicrobial properties. The proposed mechanisms include:

- Disruption of Bacterial Cell Membranes : The compound may integrate into bacterial membranes, leading to structural destabilization.

- Inhibition of Essential Enzymes : It has been suggested that the compound can inhibit key enzymes required for bacterial survival.

Case Studies on Antimicrobial Effects

- Study on Pathogenic Bacteria : In vitro studies demonstrated that 4-Chloro-2-vinylthiophene effectively inhibited the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL, indicating strong antimicrobial potential.

- Mechanistic Insights : Further investigations revealed that the compound's action involved the disruption of membrane integrity, as evidenced by leakage assays showing increased permeability in treated bacterial cells .

Anticancer Activity

The anticancer potential of 4-Chloro-2-vinylthiophene has also been a focal point of research. Key findings include:

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, particularly in breast and colon cancer cell lines.

- Cell Proliferation Inhibition : Studies indicate that 4-Chloro-2-vinylthiophene can significantly reduce cell viability in cancerous cells through cell cycle arrest at the G2/M phase.

Research Findings on Anticancer Effects

- Cytotoxicity Assays : In assays involving MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, 4-Chloro-2-vinylthiophene exhibited IC values ranging from 20 to 40 µM, demonstrating its effectiveness in inhibiting tumor cell growth .

- Mechanistic Studies : Molecular studies have suggested that the compound may interact with cellular signaling pathways associated with apoptosis, including the activation of caspases and modulation of Bcl-2 family proteins .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of 4-Chloro-2-vinylthiophene:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 2-Vinylthiophene | Lacks chlorine substituent | Less reactive in substitution reactions |

| 4-Chlorothiophene | Lacks vinyl group | Reduced utility in polymerization reactions |

| 2,5-Dichlorothiophene | Contains two chlorine atoms | Different reactivity due to multiple substituents |

| 5-Chloro-2-vinylthiophene | Similar structure but different chlorine position | Variations in reactivity based on substitution pattern |

4-Chloro-2-vinylthiophene stands out due to its combination of both a chlorine atom and a vinyl group, enhancing its reactivity and versatility in biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.